2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide
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Overview
Description
2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom, a methoxybutyl group, and a methyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the bromination of 4-methylbenzenesulfonamide followed by the introduction of the 4-methoxybutyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like dichloromethane or acetonitrile. The final step involves the coupling of the brominated intermediate with 4-methoxybutylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted sulfonamides, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, resulting in their death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-methoxybutyl)-2-methylpropanamide
- 2-Bromo-N-(3-bromo-4-methoxybutyl)-3-furamide
Uniqueness
2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzenesulfonamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18BrNO3S |
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Molecular Weight |
336.25 g/mol |
IUPAC Name |
2-bromo-N-(4-methoxybutyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-10-5-6-12(11(13)9-10)18(15,16)14-7-3-4-8-17-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |
InChI Key |
IXTAQASJVZPFIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCCCOC)Br |
Origin of Product |
United States |
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